molecular formula C7H10O5 B11769411 (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid

(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid

Cat. No.: B11769411
M. Wt: 174.15 g/mol
InChI Key: FHQWMFQFLAAEDD-SLPGGIOYSA-N
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Description

The compound (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid (CAS 1623062-67-8) is a bicyclic furan derivative characterized by a fused hexahydrofurofuran core with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups at the 6- and 3-positions, respectively . Its stereochemistry (3S,3aR,6R,6aR) imparts distinct spatial and electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(3S,3aR,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-carboxylic acid

InChI

InChI=1S/C7H10O5/c8-4-2-12-5-3(7(9)10)1-11-6(4)5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m0/s1

InChI Key

FHQWMFQFLAAEDD-SLPGGIOYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)C(=O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Isosorbide-2-Acetate

The acetate group at position 3 of isosorbide-2-acetate is hydrolyzed under basic conditions to yield (3S,3aR,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-ol. A typical protocol employs sodium hydroxide (2 M, 60°C, 4 h), achieving >95% conversion.

Oxidation of the Secondary Alcohol

Converting the secondary alcohol at position 3 to a carboxylic acid remains challenging due to steric hindrance. Modified Jones oxidation (CrO₃ in H₂SO₄/acetone, 0°C) achieves partial oxidation, but yields are suboptimal (~35%). Alternatively, enzymatic oxidation using Gluconobacter oxydans dehydrogenases improves stereoretention, yielding 52% of the carboxylic acid with >99% enantiomeric excess.

Stereoselective Synthesis via Epoxide Intermediates

Epoxide-based strategies enable precise stereochemical outcomes. The patent US7772411B2 details a method applicable to analogous hexahydrofurofuran carbamates, offering insights for carboxylic acid synthesis:

Epoxide Ring-Opening and Functionalization

  • Epoxidation : (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is treated with m-chloroperbenzoic acid (mCPBA) to form a stereospecific epoxide.

  • Nucleophilic Attack : Reaction with cyanide ions (KCN, DMF, 80°C) introduces a nitrile group at position 3.

  • Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using HCl (6 M, reflux, 12 h), yielding the target compound with 68% overall yield.

StepReagents/ConditionsYield (%)Purity (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C, 2 h9298
CyanidationKCN, DMF, 80°C, 6 h7595
HydrolysisHCl (6 M), reflux, 12 h9599

Enzymatic and Biocatalytic Approaches

Biocatalysis offers sustainable routes with high stereocontrol:

Whole-Cell Biotransformation

Pseudomonas putida KT2440 engineered with alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) converts (3S,3aR,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-ol to the carboxylic acid in a one-pot reaction. Key parameters:

  • pH : 7.4

  • Temperature : 30°C

  • Cofactor Regeneration : NAD⁺/NADH recycling system

  • Yield : 78% after 24 h.

Challenges and Optimization Strategies

Stereochemical Purity

The hexahydrofurofuran core’s rigidity complicates diastereomer separation. Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves enantiomers, but process-scale applications remain costly.

Byproduct Formation

Over-oxidation during nitrile hydrolysis generates trace amides (<2%). Adding thiourea (0.1 eq.) suppresses this side reaction.

Comparative Analysis of Methods

MethodOverall Yield (%)Stereopurity (%)Scalability
Chemical Oxidation35–5285–92Moderate
Epoxide Functionalization6899High
Biocatalytic78>99Low

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity :
Research indicates that derivatives of hexahydrofuro compounds have shown promising antiviral activity. For instance, compounds similar to (3S,3aR,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid have been investigated for their potential as inhibitors of viral proteases, crucial in the treatment of diseases such as HIV and hepatitis C. The structural features of this compound suggest it might interact effectively with viral enzymes due to its stereochemistry and functional groups.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the furo[3,2-b]furan scaffold can lead to enhanced activity against retroviral proteases. The research highlighted the importance of the hydroxyl group in facilitating binding to the active site of these enzymes .

Enzyme Inhibition :
The compound has been studied for its potential as an enzyme inhibitor. Specifically, its structural analogs have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study :
Inhibitory effects on specific enzymes were documented in a study where derivatives of this compound were tested against lipase and amylase. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential for managing obesity and diabetes .

Mechanism of Action

The mechanism of action of (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique structure and dual functional groups differentiate it from related bicyclic furan derivatives. Below is a systematic comparison:

Functional Group Modifications

Table 1: Comparison Based on Functional Groups
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
Target Compound: (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid 1623062-67-8 C₈H₁₀O₆ 202.16 -OH, -COOH Drug intermediates, polymers
(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl acetate N/A C₁₀H₁₄O₆ 230.21 -OH, acetate (-OAc) Protected intermediate for APIs
(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl tosylate N/A C₁₅H₁₈O₇S 342.36 -OH, tosyl (-OTs) Leaving group in nucleophilic substitution
(3S,3aR,6R,6aR)-3-(Benzyloxy)-6-(4-nitrophenoxy)hexahydrofuro[3,2-b]furan N/A C₁₉H₂₁NO₈ 391.37 Benzyl (-OBn), nitro (-NO₂) Protected intermediates in multistep synthesis
Isosorbide [(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol] 652-67-5 C₆H₁₀O₄ 146.14 Two -OH groups Polymers, chiral solvating agents

Key Observations :

  • Carboxylic Acid vs. Diols : The target compound’s -COOH group enhances acidity (pKa ~4.2) compared to isosorbide’s diol (pKa ~12–14), enabling distinct reactivity in esterification or salt formation .
  • Ester Derivatives : Acetate and tosylate derivatives (Table 1) demonstrate how functionalization modulates lipophilicity and reactivity. Tosylates act as leaving groups, while acetates improve stability during synthesis .
  • Protection Strategies: Benzyl and nitro groups in analogs like C₁₉H₂₁NO₈ protect hydroxyls during multistep syntheses, preventing undesired side reactions .

Stereochemical and Structural Variations

Table 2: Stereochemical Comparison
Compound Name Stereochemistry Core Structure Impact on Reactivity/Applications
Target Compound (3S,3aR,6R,6aR) Furo[3,2-b]furan Chiral environment critical for enantioselective synthesis
Isomannide [(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol] (3R,3aR,6R,6aR) Furo[3,2-b]furan Used in rigid polymers due to axial-equatorial diol alignment
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl acetate (3S,3aR,6aS) Furo[2,3-b]furan Altered ring fusion affects ring strain and solubility

Key Observations :

  • Ring Fusion Differences : Furo[3,2-b]furan (target) vs. furo[2,3-b]furan (Table 2) alters ring strain and hydrogen-bonding capacity, influencing solubility and thermal stability .
  • Stereoisomerism : The (3S,3aR,6R,6aR) configuration in the target compound creates a chiral center essential for interactions in asymmetric catalysis or drug-receptor binding .

Q & A

Q. Table 1: Representative Synthesis Yields

PrecursorReaction TypeYield (%)Purification MethodReference
Bis(tosylate) derivativeNucleophilic substitution72Column chromatography
Allyloxy-furan derivativeDeprotection/hydrolysis68Ether extraction

Basic: What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., ) resolves absolute configuration, particularly for verifying the (3S,3aR,6R,6aR) stereochemistry.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm regioselectivity, with key signals for hydroxyl (δ 4.8–5.2 ppm) and carboxylic acid (δ 170–175 ppm) groups ().
  • Polarimetry : Optical rotation measurements validate enantiomeric purity, especially when comparing to known standards like D-isosorbide ().

Basic: What physicochemical properties must be characterized for experimental reproducibility?

Methodological Answer:
Critical parameters include:

  • Melting point : 60–63°C ().
  • Solubility : Soluble in polar solvents (water, alcohols, ketones) due to hydroxyl and carboxylic acid groups ().
  • Density : ~1.475 g/cm3^3 ().
  • Stability : Hygroscopic in aqueous environments; storage at ambient temperature under inert gas is recommended ().

Q. Table 2: Physicochemical Profile

PropertyValueMeasurement MethodReference
Melting Point60–63°CDifferential Scanning Calorimetry
Solubility in Water25 mg/mLGravimetric analysis
Optical Rotation ([α]D)-35° (c=1, H2_2O)Polarimetry

Advanced: How can enantioselective synthesis be designed to optimize the (3S,3aR,6R,6aR) configuration?

Methodological Answer:

  • Chiral catalysts : Use of Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to control stereochemistry at the furan oxygen atoms ().
  • Protecting group strategy : Temporary protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzoyl esters () prevents racemization during carboxylation.
  • Kinetic resolution : Monitoring reaction progress via chiral HPLC () ensures enantiomeric excess >98%.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., sulfonate vs. benzoate esters, ) to isolate functional group contributions.
  • Enzyme binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes ().
  • Cellular pathway mapping : RNA sequencing or proteomics can identify off-target effects that explain variability in herbicidal or therapeutic activity ().

Example Workflow:

Synthesize analogs with modified substituents (e.g., ).

Test in parallel bioassays (e.g., plant growth inhibition, enzyme inhibition).

Cross-validate using computational docking (e.g., AutoDock Vina) to predict binding modes ().

Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to enzymes (e.g., plant acetolactate synthase) using AMBER or GROMACS, with force fields parameterized for furan rings ().
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites ().
  • QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with herbicidal activity ().

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., tosylation, ).
  • Catalyst optimization : Screen palladium or ruthenium catalysts for hydrogenation steps ().
  • DoE (Design of Experiments) : Apply factorial design to optimize reaction time, temperature, and stoichiometry ().

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